2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate
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Overview
Description
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the molecule imparts distinct characteristics such as high thermal stability, resistance to oxidation, and unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with 5-(cyclohexylamino)-5-oxopentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., sodium iodide), amines (e.g., methylamine), thiols (e.g., thiophenol) in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate is largely dependent on its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoropropyl methacrylate
- 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate stands out due to its unique combination of a fluorinated alkyl chain and a cyclohexylamino group. This combination imparts distinct chemical and physical properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(cyclohexylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F4NO3/c15-13(16)14(17,18)9-22-12(21)8-4-7-11(20)19-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTROKKMDCIMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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